N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound featuring a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of N-(3,5-dimethylphenyl)-β-alanines with ethyl acetoacetate, followed by sulfonation . The reaction conditions often require the use of catalysts such as potassium thiocyanate and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve microwave-mediated, catalyst-free synthesis methods to enhance efficiency and reduce environmental impact . These methods leverage microwave irradiation to accelerate the reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a CDK2 inhibitor, showing cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets such as CDK2/cyclin A2 . The compound inhibits the activity of these proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of kinase activity and interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: Known for its anticancer activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Evaluated for their dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific structural features and potent inhibitory effects on CDK2, making it a promising candidate for further research in cancer therapy.
Properties
CAS No. |
1251695-12-1 |
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Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
YGRJWJRUQJAABK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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